2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various hematological malignancies.
Scientific Research Applications
- Hepatocellular Carcinoma (HCC) : Researchers have explored the potential of this compound as an anti-HCC agent. Specifically, compound 27, a ureido-substituted 4-phenylthiazole analog, demonstrated potent cytotoxicity against HepG2 cells, surpassing the efficacy of Sorafenib (a standard HCC treatment). Mechanistic investigations revealed that compound 27 inhibited HCC cell migration, induced G2/M arrest, and promoted early-stage apoptosis. It selectively targets the insulin-like growth factor 1 receptor (IGF1R), making it a promising candidate for HCC treatment .
- IGF1R Inhibition : Compound 27 effectively inhibits IGF1R kinase activity, substantiated by molecular modeling showing strong binding via multiple hydrogen bonds. IGF1R plays a crucial role in cell proliferation and survival, making it an attractive target for cancer therapy. Compound 27’s favorable drug-like properties enhance its potential as a therapeutic agent .
- Physicochemical Properties : Researchers have optimized the physicochemical properties of compound 27 by introducing morpholine/piperidine moieties. These modifications enhance its solubility, bioavailability, and overall drug-like characteristics .
- Scaffold Hopping : Leveraging scaffold hopping from Sorafenib, scientists designed ureido-substituted 4-phenylthiazole derivatives. This approach allows for the development of novel compounds with distinct mechanisms of action, addressing limitations associated with existing kinase inhibitors .
- Binding Interactions : Compound 27’s binding interactions with IGF1R provide insights into its mechanism of action. Understanding these interactions aids in rational drug design and optimization .
- Structure-Activity Relationship (SAR) : Researchers explore the SAR of ureido-substituted 4-phenylthiazole analogs to identify key structural features responsible for their biological activity. This knowledge informs further modifications and leads to the development of more potent derivatives .
Cancer Research and Treatment
Kinase Inhibition and Drug Development
Pharmacological Studies
Anticancer Drug Discovery
Chemical Biology
Medicinal Chemistry
Mechanism of Action
Target of Action
The primary target of 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide is the Insulin-like Growth Factor 1 Receptor (IGF1R) . IGF1R is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. It is often overexpressed in various types of cancers, making it an attractive target for anticancer therapies .
Mode of Action
2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide interacts with IGF1R by binding to it, thereby inhibiting its activity . This inhibition prevents the receptor from activating downstream signaling pathways that promote cell growth and survival. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation .
Biochemical Pathways
Upon binding to IGF1R, 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide disrupts the normal functioning of the receptor, leading to the inhibition of downstream signaling pathways . These pathways include the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival. By inhibiting these pathways, the compound can exert its antiproliferative effects .
Pharmacokinetics
Computational predictions indicate favorable drug-like properties for this compound .
Result of Action
The inhibition of IGF1R by 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide leads to potent antiproliferative effects. It has been shown to inhibit cell migration and colony formation, induce G2/M arrest, and trigger early-stage apoptosis in hepatocellular carcinoma cells .
properties
IUPAC Name |
2-[4-[(3-chlorophenyl)carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-2-1-3-13(9-11)19-15(21)18-12-6-4-10(5-7-12)8-14(17)20/h1-7,9H,8H2,(H2,17,20)(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJPCLPSLZZNKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.